molecular formula C16H26 B12025919 1-Cyclohexyladamantane CAS No. 7575-84-0

1-Cyclohexyladamantane

Katalognummer: B12025919
CAS-Nummer: 7575-84-0
Molekulargewicht: 218.38 g/mol
InChI-Schlüssel: CQGHTYOKYHAPCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyladamantane is an organic compound with the molecular formula C16H26. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The compound is characterized by the presence of a cyclohexyl group attached to the adamantane framework. This structural modification imparts distinct chemical and physical properties to this compound, making it a subject of interest in various fields of research and industry .

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyladamantane typically involves the alkylation of adamantane with cyclohexyl halides under specific reaction conditions. One common method is the Friedel-Crafts alkylation, where adamantane reacts with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods for this compound may involve more efficient catalytic processes to achieve higher yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction parameters to scale up the production .

Analyse Chemischer Reaktionen

1-Cyclohexyladamantane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyladamantane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which 1-Cyclohexyladamantane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with proteins and enzymes, modulating their activity and function. These interactions can lead to various biological effects, such as antiviral activity by inhibiting viral replication or anticancer effects by inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyladamantane can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its specific structural modification, which enhances its lipophilicity and interaction with biological membranes, distinguishing it from other adamantane derivatives.

Eigenschaften

CAS-Nummer

7575-84-0

Molekularformel

C16H26

Molekulargewicht

218.38 g/mol

IUPAC-Name

1-cyclohexyladamantane

InChI

InChI=1S/C16H26/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-15H,1-11H2

InChI-Schlüssel

CQGHTYOKYHAPCM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C23CC4CC(C2)CC(C4)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.